1-(6-(4-(m-Tolylsulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane
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Overview
Description
1-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves several steps. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various therapeutic effects, such as reducing inflammation or alleviating pain .
Comparison with Similar Compounds
1-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is unique due to its specific chemical structure and pharmacological properties. Similar compounds include:
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Known for its anti-inflammatory activity.
N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives: Studied for their potential as acetylcholinesterase inhibitors.
These compounds share some structural similarities but differ in their specific functional groups and pharmacological activities, highlighting the uniqueness of 1-{6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE .
Properties
Molecular Formula |
C21H29N5O2S |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
1-[6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane |
InChI |
InChI=1S/C21H29N5O2S/c1-18-7-6-8-19(17-18)29(27,28)26-15-13-25(14-16-26)21-10-9-20(22-23-21)24-11-4-2-3-5-12-24/h6-10,17H,2-5,11-16H2,1H3 |
InChI Key |
FWPDCNLMGINAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
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